![molecular formula C17H24N2O5 B2572031 Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate CAS No. 934665-23-3](/img/structure/B2572031.png)
Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate
Vue d'ensemble
Description
Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate, also known as 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate (TBC-HAC), is a chemical compound that has been widely used in the synthesis of many compounds. It is a versatile reagent used in organic synthesis and has been used in the synthesis of a variety of compounds such as peptides, nucleosides, and amino acids. It is also used in the synthesis of heterocyclic compounds and in the preparation of a variety of organic compounds.
Applications De Recherche Scientifique
TBC-HAC has been used in a variety of scientific research applications. It has been used in the synthesis of peptides, nucleosides, and amino acids. It has also been used in the synthesis of heterocyclic compounds and in the preparation of a variety of organic compounds. It has been used in the study of enzyme inhibitors and in the synthesis of novel compounds for drug discovery.
Mécanisme D'action
The mechanism of action of TBC-HAC is not completely understood. It is believed that the reaction is initiated by the nucleophilic attack of the tert-butyl carbamate on the hydroxyazetidine-1-carboxylate. This reaction is followed by the formation of a cyclic intermediate, which is then converted to the desired product.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of TBC-HAC are not yet fully understood. It is believed that the reaction of TBC-HAC with biological molecules may lead to the formation of new compounds that may have different physiological effects. It is also possible that the reaction of TBC-HAC with biological molecules may lead to the formation of new compounds that may have different biochemical effects.
Avantages Et Limitations Des Expériences En Laboratoire
TBC-HAC has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. It is also a versatile reagent that can be used in the synthesis of a variety of compounds. One of the main advantages of TBC-HAC is that it can be used in reactions that are not easily carried out using other reagents.
However, there are some limitations to using TBC-HAC in laboratory experiments. It is a relatively reactive reagent and can lead to the formation of unwanted side products. It is also a relatively toxic compound and should be handled with care.
Orientations Futures
TBC-HAC has many potential applications in the field of organic synthesis and drug discovery. It can be used in the synthesis of novel compounds for drug discovery, in the study of enzyme inhibitors, and in the synthesis of peptides, nucleosides, and amino acids. It can also be used in the synthesis of heterocyclic compounds and in the preparation of a variety of organic compounds. Additionally, further research into the biochemical and physiological effects of TBC-HAC may lead to the development of new compounds with novel properties.
Propriétés
IUPAC Name |
benzyl 3-hydroxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-16(2,3)24-14(20)18-10-17(22)11-19(12-17)15(21)23-9-13-7-5-4-6-8-13/h4-8,22H,9-12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRVFNPLGPHVGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CN(C1)C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Iodoanilino)methylene]-2-pentenedinitrile](/img/structure/B2571948.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2571950.png)
![Pyrazolo[1,5-a]pyridin-4-ylmethanol](/img/structure/B2571952.png)
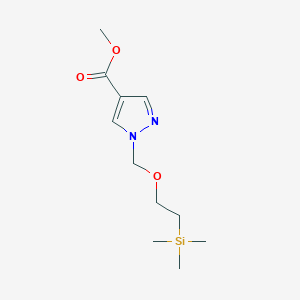
![N1-benzyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2571955.png)
![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2571956.png)
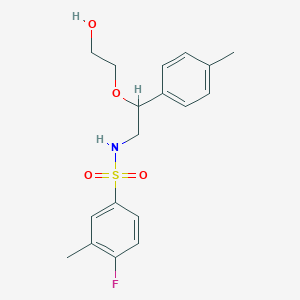
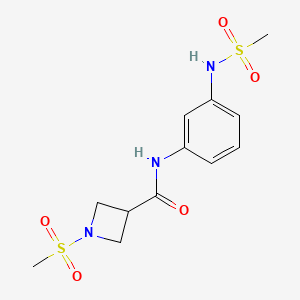
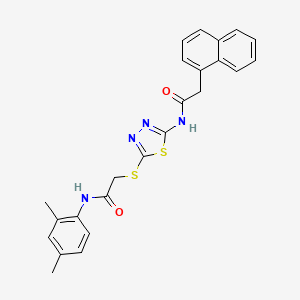
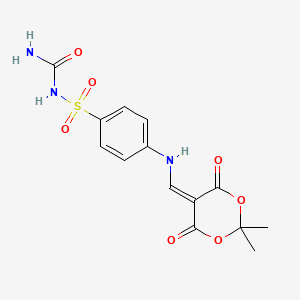
![7-hydroxy-N-(4-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2571966.png)
![N-propyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2571968.png)
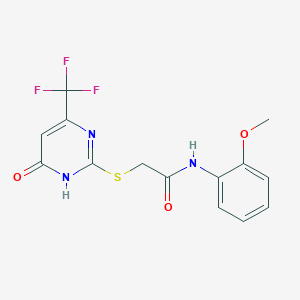
![5-[(3-fluorophenyl)methyl]-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2571971.png)